2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

Beschreibung

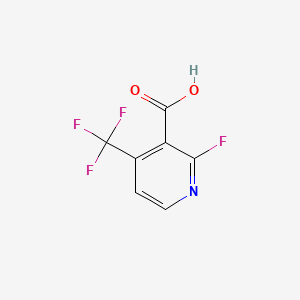

Chemical Structure and Properties 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 1040681-74-0) is a fluorinated pyridine derivative with the molecular formula C₇H₃F₄NO₂ and a molecular weight of 209.11 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 4-position and a fluorine atom at the 2-position of the pyridine ring, along with a carboxylic acid (-COOH) group at the 3-position.

Eigenschaften

IUPAC Name |

2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXMDMDQUVWALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651276 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040681-74-0 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature yields 2-fluoro-3-bromopyridine . Another method involves the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.

Analyse Chemischer Reaktionen

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can be used as a catalytic ligand in regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium.

Common reagents used in these reactions include tetra-n-butylammonium fluoride, dimethylformamide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances biological activity and selectivity.

Case Study: Synthesis of Antiviral Agents

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives incorporating the trifluoromethyl moiety. These compounds exhibited potent antiviral activity against several strains of viruses, demonstrating the importance of this compound in drug development .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals, particularly herbicides and fungicides. The introduction of fluorine atoms can significantly improve the efficacy and stability of these chemicals.

Case Study: Herbicide Development

A research paper detailed the synthesis of fluorinated pyridine derivatives that showed enhanced herbicidal activity compared to their non-fluorinated counterparts. The trifluoromethyl group provided improved lipophilicity, leading to better absorption by plants .

Material Science

In material science, this compound is explored for its potential use in developing advanced materials such as polymers and coatings.

Case Study: Polymer Synthesis

A recent study highlighted the use of this compound as a monomer in the synthesis of fluorinated polymers. These polymers exhibited superior thermal stability and chemical resistance, making them suitable for high-performance applications .

Analytical Chemistry

The compound is employed as a reagent in various analytical techniques including chromatography and spectroscopy. Its unique structure allows for specific interactions with analytes, improving detection sensitivity.

The compound acts as a versatile reagent in organic synthesis, particularly in the formation of aminopyridines through amination reactions.

Reaction Example

The reaction mechanism involves the nucleophilic substitution at the fluorine site, facilitating the introduction of amine groups to form aminopyridines .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following compounds are structurally related to 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid, differing primarily in substituent positions and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1040681-74-0 | C₇H₃F₄NO₂ | 209.11 | 2-F, 4-CF₃, 3-COOH |

| 4-(Trifluoromethyl)-3-pyridinecarboxylic acid (TFNA) | 158063-66-2 | C₇H₄F₃NO₂ | 191.11 | 4-CF₃, 3-COOH (lacks 2-F) |

| 3-(Trifluoromethyl)pyridine-4-carboxylic acid | 590371-38-3 | C₇H₄F₃NO₂ | 191.11 | 3-CF₃, 4-COOH (positional isomer) |

| 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | N/A | C₁₃H₇ClF₃NO₂ | 301.65 | Chlorine at 2, phenyl-CF₃ at 5, 4-COOH |

Key Observations :

- Positional Isomerism : TFNA (4-CF₃, 3-COOH) lacks the 2-fluoro group, reducing steric hindrance and electronic effects compared to the target compound .

- Halogen Substitution: The 2-fluoro group in the target compound may enhance metabolic stability compared to non-halogenated analogs like TFNA .

- Molecular Weight : The additional fluorine in this compound increases its molecular weight by ~18 g/mol compared to TFNA .

Physicochemical Properties

Notes:

Biologische Aktivität

2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS Number: 1040681-74-0) is a fluorinated pyridine derivative that has garnered attention in pharmaceutical research due to its unique structural properties and biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic profiles.

The compound is characterized by the following chemical properties:

- Molecular Formula : C7H3F4N O2

- Molecular Weight : 209.1 g/mol

- Melting Point : 95-100 °C

- Structure : The presence of both fluoro and trifluoromethyl groups contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For instance, a study on related pyridine derivatives demonstrated that the introduction of trifluoromethyl groups can enhance the inhibitory effects on certain cancer cell lines. The mechanism often involves interference with cellular signaling pathways or direct interaction with DNA.

Enzyme Inhibition

Trifluoromethyl-pyridine derivatives have been shown to act as effective inhibitors of various enzymes. For example, studies have highlighted their role as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in several cancer types. The compound's ability to modulate enzyme activity suggests potential applications in targeted cancer therapies.

Case Studies

- Inhibition of BCATs : A recent study showed that this compound demonstrated potent inhibition against BCAT enzymes, with IC50 values comparable to established inhibitors. This suggests its potential as a therapeutic agent in metabolic disorders and cancer treatment .

- MRI Applications : The compound has been investigated for its utility in magnetic resonance imaging (MRI). Its unique fluorine content allows for enhanced imaging capabilities, making it a candidate for developing temperature-sensitive imaging agents .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid?

- Methodology : The compound is synthesized via hydrolysis of esters (e.g., methyl 4-(trifluoromethyl)nicotinate) under acidic conditions. For example, refluxing with hydrochloric acid (36.5%) at 93–96°C for 17 hours yields the carboxylic acid derivative . Multi-step reactions involving palladium catalysts (e.g., palladium diacetate) and tert-butyl XPhos ligand in tert-butanol (40–100°C, inert atmosphere) are also reported for related trifluoromethylpyridine derivatives .

- Key Data :

| Precursor | Conditions | Yield | Reference |

|---|---|---|---|

| Methyl ester | HCl, 93–96°C, 17h | ~60% | |

| Halogenated intermediates | Pd(OAc)₂, XPhos, Cs₂CO₃ | Varies |

Q. What physicochemical properties are critical for handling this compound?

- Molecular Properties : Molecular formula C₇H₄F₄NO₂, molecular weight 205.14 g/mol, boiling point 266.6°C at 760 mmHg .

- Safety : The compound is an irritant (Xi hazard code). Avoid strong acids/bases and oxidizers to prevent decomposition .

Q. What safety protocols are recommended for laboratory handling?

- PPE : Use nitrile gloves (EN374 standard), safety goggles with side shields, and lab coats. Ensure ventilation to avoid inhalation .

- Storage : Store in a locked, ventilated area at room temperature. Containers must be tightly sealed to prevent moisture absorption .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Optimization Strategies :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) with XPhos ligands improve coupling efficiency in trifluoromethylpyridine synthesis. Reaction times >5 hours at 100°C enhance conversion .

- Purification : Use recrystallization from ethanol/water mixtures to isolate the pure carboxylic acid (purity >98%) .

- Challenges : Side reactions (e.g., decarboxylation) may occur above 100°C; monitor via HPLC .

Q. How is the compound structurally characterized in crystallographic studies?

- Techniques : X-ray crystallography reveals protonation states of the pyridine ring in derivatives. For example, trifluoroacetate salts of analogous pyridinecarboxylic acids form hydrogen-bonded dimers in the solid state .

- Spectroscopy : ¹⁹F NMR shows a singlet at δ -62 ppm for the CF₃ group, while ¹H NMR confirms aromatic protons at δ 8.2–8.5 ppm .

Q. What contradictions exist in exposure limit data for this compound?

- Discrepancies : Safety data sheets (SDS) from Chinese sources (GBZ 2.1-2007) suggest occupational exposure limits (OELs), while EU SDS state no established OELs .

- Resolution : Default to strict PPE and engineering controls (e.g., fume hoods) until region-specific guidelines are confirmed .

Q. What biological mechanisms are inferred from structurally related compounds?

- Pharmacological Insights : Analogues with trifluoromethylpyridine motifs inhibit enzymes like fibroblast growth factor receptors (FGFRs) or modulate metabolic pathways. For example, 5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid derivatives show antifibrotic activity .

- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability .

Data Contradiction Analysis

Q. How do reaction yields vary between single-step and multi-step syntheses?

- Comparison :

| Synthesis Type | Steps | Typical Yield | Key Limitation |

|---|---|---|---|

| Ester hydrolysis | 1 | 60–70% | Acid sensitivity |

| Cross-coupling | 2–4 | 40–55% | Catalyst cost |

- Resolution : Single-step methods are preferable for small-scale synthesis, while multi-step routes allow functional group diversification .

Research Applications

Q. What are emerging applications in medicinal chemistry?

- Case Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.